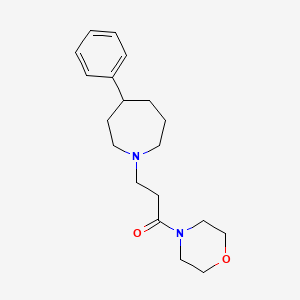![molecular formula C16H25N3O3 B7168513 4-[(2-methylfuran-3-carbonyl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B7168513.png)
4-[(2-methylfuran-3-carbonyl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-methylfuran-3-carbonyl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a furan ring, and a carboxamide group
Preparation Methods
The synthesis of 4-[(2-methylfuran-3-carbonyl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the furan ring, and the coupling of these components with the carboxamide group. The synthetic route may involve the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using 2-methylfuran as a starting material.
Coupling with Carboxamide Group: The final step involves the coupling of the piperidine and furan components with a carboxamide group using reagents such as carbodiimides or other coupling agents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
4-[(2-methylfuran-3-carbonyl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the piperidine nitrogen.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(2-methylfuran-3-carbonyl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(2-methylfuran-3-carbonyl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-[(2-methylfuran-3-carbonyl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide can be compared with other similar compounds, such as:
4-[(2-furylcarbonyl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide: Similar structure but with a different substitution on the furan ring.
4-[(2-methylfuran-3-carbonyl)amino]-N-(2-ethylpropyl)piperidine-1-carboxamide: Similar structure but with a different substitution on the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-[(2-methylfuran-3-carbonyl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-11(2)10-17-16(21)19-7-4-13(5-8-19)18-15(20)14-6-9-22-12(14)3/h6,9,11,13H,4-5,7-8,10H2,1-3H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFPVHLPZUEQLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2CCN(CC2)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(morpholine-4-carbonyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7168436.png)
![Morpholin-4-yl-[1-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-2-yl]methanone](/img/structure/B7168442.png)
![3,5-dimethyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]piperidine-1-sulfonamide](/img/structure/B7168451.png)
![N-(2-adamantyl)-2-[2-(morpholine-4-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7168457.png)

![2-[[1-(4-Ethoxybenzoyl)piperidin-4-yl]amino]-2-(4-fluorophenyl)acetamide](/img/structure/B7168469.png)
![4-[[[4-chloro-3-(trifluoromethyl)phenyl]methylamino]methyl]-N,N-diethylbenzamide](/img/structure/B7168478.png)
![N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-2-(4-ethylpiperazin-1-yl)ethanamine](/img/structure/B7168487.png)
![8,9-dichloro-N-[(3-methylimidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7168490.png)
![1-[1-(4-Methylbenzoyl)piperidin-4-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea](/img/structure/B7168505.png)
![4-[(2-methylfuran-3-carbonyl)amino]-N-pyridin-2-ylpiperidine-1-carboxamide](/img/structure/B7168522.png)


![2-(2-fluorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B7168541.png)
